2-(6-fluoro-1H-indol-1-yl)-N-[2-(morpholinocarbonyl)phenyl]acetamide
Overview
Description
2-(6-fluoro-1H-indol-1-yl)-N-[2-(morpholinocarbonyl)phenyl]acetamide is a complex organic compound that features a fluorinated indole moiety and a morpholinocarbonyl phenyl group
Preparation Methods
The synthesis of 2-(6-fluoro-1H-indol-1-yl)-N-[2-(morpholinocarbonyl)phenyl]acetamide typically involves multi-step organic reactions. The initial step often includes the formation of the indole ring, followed by the introduction of the fluorine atom. The morpholinocarbonyl phenyl group is then attached through a series of coupling reactions. Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the reduction of functional groups within the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions. Common reagents used in these reactions include acids, bases, and solvents like dichloromethane and ethanol.
Scientific Research Applications
2-(6-fluoro-1H-indol-1-yl)-N-[2-(morpholinocarbonyl)phenyl]acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial.
Mechanism of Action
The mechanism of action of 2-(6-fluoro-1H-indol-1-yl)-N-[2-(morpholinocarbonyl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated indole moiety can interact with biological molecules through hydrogen bonding and hydrophobic interactions, while the morpholinocarbonyl group may enhance its solubility and bioavailability. These interactions can modulate various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar compounds include other fluorinated indoles and morpholinocarbonyl derivatives. Compared to these, 2-(6-fluoro-1H-indol-1-yl)-N-[2-(morpholinocarbonyl)phenyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. For instance, compounds like 6-fluoro-1H-indole-2-carbaldehyde and 2-(1H-indol-3-yl)acetonitrile share structural similarities but differ in their reactivity and applications .
Properties
IUPAC Name |
2-(6-fluoroindol-1-yl)-N-[2-(morpholine-4-carbonyl)phenyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O3/c22-16-6-5-15-7-8-25(19(15)13-16)14-20(26)23-18-4-2-1-3-17(18)21(27)24-9-11-28-12-10-24/h1-8,13H,9-12,14H2,(H,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDVYNXNCWDEWLZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC=CC=C2NC(=O)CN3C=CC4=C3C=C(C=C4)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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